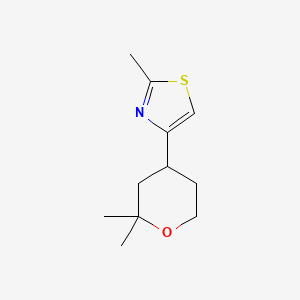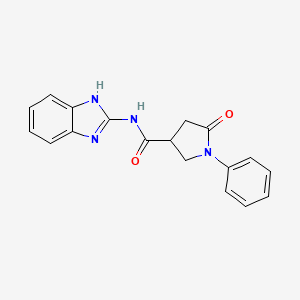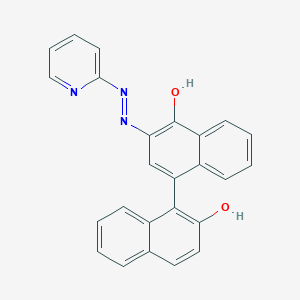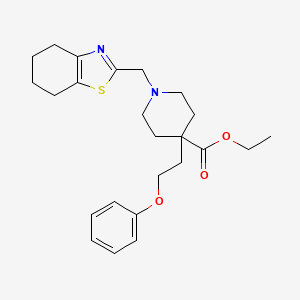![molecular formula C18H35N3 B4898759 (bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine, commonly known as BPP, is a chemical compound that belongs to the class of tertiary amines. The compound has a bicyclic structure and is widely used in scientific research due to its unique properties. BPP is a versatile compound and has various applications in different fields of research.
Mécanisme D'action
BPP works by inhibiting the enzyme acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the concentration of acetylcholine and butyrylcholine in the synaptic cleft. This increase in neurotransmitter concentration leads to an increase in the activation of cholinergic receptors, which results in various physiological effects.
Biochemical and Physiological Effects:
BPP has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. BPP has also been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. BPP has been used in the development of drugs for the treatment of myasthenia gravis, which is a neuromuscular disorder characterized by muscle weakness and fatigue.
Avantages Et Limitations Des Expériences En Laboratoire
BPP has several advantages and limitations for lab experiments. One advantage is that it is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying the cholinergic system. Another advantage is that it has been extensively studied and is well characterized. One limitation is that it is a relatively expensive compound, which may limit its use in some experiments. Another limitation is that it has a short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of BPP in scientific research. One direction is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is the use of BPP in the development of new pesticides and insecticides. BPP has been shown to be a potent inhibitor of acetylcholinesterase in insects, which makes it a potential candidate for the development of new insecticides. Another direction is the use of BPP in the development of new biosensors for the detection of acetylcholine and butyrylcholine. BPP has been used in the development of biosensors for the detection of acetylcholine and butyrylcholine in biological samples.
Méthodes De Synthèse
BPP is synthesized by the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with two equivalents of N,N-dimethyl-3-aminopropylamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere and at a controlled temperature. The resulting product is purified by column chromatography to obtain pure BPP.
Applications De Recherche Scientifique
BPP is widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. BPP is also a potent inhibitor of the enzyme butyrylcholinesterase, which is responsible for the breakdown of the neurotransmitter butyrylcholine. BPP has been used in the development of drugs for the treatment of Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
Propriétés
IUPAC Name |
N'-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3/c1-19(2)9-5-11-21(12-6-10-20(3)4)15-18-14-16-7-8-17(18)13-16/h7-8,16-18H,5-6,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTXYSLBHOKLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1CC2CC1C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)

![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)
![5-{3-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898712.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)


![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)
